2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
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Overview
Description
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorophenyl group, and a dioxothiolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the thiazolidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide include other thiazolidine derivatives and compounds with similar structural features, such as:
- 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 2-[(5Z)-5-[(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C20H16ClN3O5S
- Molecular Weight : 445.88 g/mol
- CAS Number : 307514-46-1
The biological activity of thiazolidine derivatives like this compound is often attributed to their ability to interact with specific cellular targets. Research indicates that these compounds can inhibit various protein kinases and exhibit cytotoxic effects on cancer cells. Key mechanisms include:
- Inhibition of Cell Proliferation : Thiazolidine derivatives have been shown to reduce cell viability in various cancer cell lines through apoptosis induction.
- Targeting Specific Pathways : Compounds have been identified that inhibit pathways involving Bcl-2 and other anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the compound's cytotoxicity against several cancer cell lines. The following table summarizes findings from various studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via Bcl-2 inhibition |
HCT116 (Colon) | 15.0 | Cell cycle arrest and apoptosis |
A431 (Skin) | 10.0 | Inhibition of EGFR signaling pathways |
U251 (Glioblastoma) | 8.0 | Disruption of mitochondrial function |
Structure-Activity Relationship (SAR)
The SAR analysis of thiazolidine derivatives indicates that certain structural features are critical for enhancing biological activity:
- Chlorophenyl Substitution : The presence of the 4-chlorophenyl group is associated with increased potency against cancer cell lines due to enhanced lipophilicity and better receptor binding.
- Thiazolidine Core : The 1,3-thiazolidine structure is essential for maintaining biological activity; modifications at this core can significantly alter efficacy.
Research has shown that derivatives with additional functional groups such as methoxy or trifluoromethyl enhance activity due to improved interactions with target proteins.
Case Studies
- Da Silva et al. Study (2020) : This study investigated the anti-glioma activity of thiazolidinones derived from the compound. Results indicated significant cytotoxicity against glioblastoma cells, highlighting the potential for developing targeted therapies in brain tumors .
- Yahiaoui et al. Research (2021) : Focused on a series of synthesized thiazolidinones, this research demonstrated that specific modifications led to nanomolar inhibition of DYRK1A kinase, suggesting a pathway for therapeutic intervention in neurological disorders .
Properties
Molecular Formula |
C17H17ClN2O5S2 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H17ClN2O5S2/c1-19(13-6-7-27(24,25)10-13)15(21)9-20-16(22)14(26-17(20)23)8-11-2-4-12(18)5-3-11/h2-5,8,13H,6-7,9-10H2,1H3/b14-8- |
InChI Key |
AGJIQRIKJJYAIX-ZSOIEALJSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Origin of Product |
United States |
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